D-Arabinose-5,5'-d
Description
Significance of Stable Isotope Labeling in Modern Biochemical Investigations
Stable isotope labeling is a powerful technique that involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into molecules to act as tracers. creative-proteomics.com This method is indispensable in metabolomics, the comprehensive study of metabolites in a biological system. numberanalytics.comckisotopes.com By introducing labeled compounds into cells or organisms, researchers can track their journey through intricate biochemical pathways. creative-proteomics.commetsol.com This allows for the precise quantification of metabolic fluxes—the rates of metabolic reactions—and helps to map the flow of atoms through a metabolic network. numberanalytics.comcreative-proteomics.com
The key principle behind this technique is that stable isotopes are chemically identical to their naturally occurring counterparts but are distinguishable by analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. numberanalytics.com This enables scientists to follow the fate of labeled substrates into various downstream metabolites, providing deep insights into cellular metabolism and its regulation. numberanalytics.comsilantes.com This approach has been critical in identifying metabolic alterations associated with diseases, discovering new metabolic pathways, and understanding how cells adapt to different conditions. creative-proteomics.comacs.org
Overview of D-Arabinose as a Pentose (B10789219) Sugar in Biological Systems
D-Arabinose is an aldopentose, a five-carbon monosaccharide that is an epimer of the more common D-ribose. ontosight.ai While the L-form of arabinose is more abundant in nature, found in plant biopolymers like hemicellulose and pectin, D-arabinose also plays a role in various biological processes. ontosight.aiwikipedia.org In both prokaryotic and eukaryotic cells, D-arabinose can serve as a carbon source for energy. ontosight.ai
Its metabolism typically begins with phosphorylation by an enzyme, D-arabinose kinase, to form D-arabinose-5-phosphate. ontosight.aitargetmol.com This intermediate is then converted to D-ribulose-5-phosphate, which can enter the crucial pentose phosphate (B84403) pathway. ontosight.ai This pathway is significant for producing NADPH (a key cellular reductant) and precursors for nucleotide synthesis, such as ribose-5-phosphate (B1218738). ontosight.ai D-arabinose and its derivatives are also components of certain glycoconjugates and can be used as building blocks in the synthesis of some bioactive compounds. ontosight.aichemimpex.com
Rationale for Deuterium Substitution at the 5,5'-Positions in D-Arabinose
The specific placement of deuterium atoms at the 5,5'-positions of D-arabinose to create D-Arabinose-5,5'-d is a deliberate strategy for mechanistic studies. This position is chemically distinct and often involved in key enzymatic transformations. For instance, the initial step in D-arabinose metabolism involves the enzyme D-arabinose kinase, which acts on the 5-hydroxyl group to produce D-arabinose-5-phosphate. ontosight.aisigmaaldrich.com
By introducing deuterium at this specific site, researchers can probe the mechanisms of enzymes that interact with this part of the sugar. The heavier deuterium isotope can alter the rate of reactions where the bond to this position is broken or formed, a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE). Observing a DKIE can provide strong evidence that a particular C-H bond cleavage is a rate-determining step in an enzymatic reaction. This site-specific labeling is crucial for distinguishing between different potential reaction mechanisms and for understanding the precise actions of enzymes involved in pentose metabolism.
Historical Trajectory of Deuterated Carbohydrate Synthesis and Application
The use of isotopes in biological research dates back to the 1930s. numberanalytics.com The synthesis and application of deuterated carbohydrates have evolved significantly since then, becoming essential tools in biochemistry and medicine. bioscientia.de Early methods for creating deuterated compounds were often complex and lacked high selectivity. mdpi.com However, advancements in synthetic organic chemistry have led to more efficient and precise methodologies, including hydrogen isotope exchange (HIE) reactions, reductive deuteration, and dehalogenative deuteration. researchgate.net
Catalysts like Raney nickel and palladium have been instrumental in developing methods for site-selective deuterium labeling of carbohydrates. mdpi.comacs.org These labeled sugars, including various forms of deuterated glucose and other monosaccharides, have been used extensively as tracers to study metabolism in vivo. For example, deuterated glucose is widely used to measure whole-body glucose flux and diagnose metabolic diseases. The approval of the first deuterated drug, deutetrabenazine, in 2017 marked a major milestone, highlighting the therapeutic potential of deuterium substitution to improve the metabolic stability and pharmacokinetic properties of molecules. bioscientia.de
Advantages of Deuterium as a Labeling Probe in Reaction Pathway Studies
Deuterium offers several distinct advantages as an isotopic label for studying reaction pathways. synmr.in
Non-Radioactive and Safe: Unlike radioactive isotopes such as tritium (B154650) (³H), deuterium is stable and poses no radiation risk, making it safe for use in a wide range of experiments, including those in humans. metsol.com
Minimal Steric Perturbation: The replacement of a hydrogen atom with a deuterium atom is the subtlest chemical alteration possible. It causes a negligible change in the size and shape of the molecule, ensuring that its biological activity and interactions with enzymes are not significantly altered. researchgate.net
Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond. mdpi.com This difference can lead to a slower rate for reactions that involve breaking this bond. This measurable kinetic isotope effect is a powerful tool for elucidating reaction mechanisms and identifying rate-limiting steps. acs.orgmdpi.com
Detection by NMR and Mass Spectrometry: Deuterium is readily detectable by specialized NMR spectroscopy (²H NMR) and causes a predictable mass shift in mass spectrometry. synmr.innumberanalytics.com This allows researchers to track the label's incorporation and transformation with high precision. ckisotopes.com
Interactive Table: Properties of D-Arabinose
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₅H₁₀O₅ | |
| Molar Mass | 150.13 g/mol | |
| Appearance | White to off-white powder/crystals | |
| Melting Point | 162-164 °C | |
| Biological Role | Metabolic intermediate, component of biopolymers | ontosight.aiontosight.ai |
Interactive Table: Comparison of Isotopic Labels
| Isotope | Type | Key Advantage | Common Application | Reference |
|---|---|---|---|---|
| Deuterium (²H) | Stable | Kinetic Isotope Effect, Safety | Mechanistic studies, Metabolic tracing | mdpi.com |
| Carbon-13 (¹³C) | Stable | Traces carbon backbone | Metabolic flux analysis | numberanalytics.com |
| Nitrogen-15 (¹⁵N) | Stable | Traces amino acids/nucleotides | Proteomics, Nucleic acid metabolism | silantes.com |
| Tritium (³H) | Radioactive | High sensitivity detection | Drug metabolism studies (preclinical) | creative-proteomics.comacs.org |
Properties
Molecular Formula |
C₅H₈DO₅ |
|---|---|
Molecular Weight |
152.15 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Isotopic Enrichment for D Arabinose 5,5 D
Strategies for Regioselective Deuterium (B1214612) Incorporation into Pentose (B10789219) Sugars
Regioselective deuteration of pentose sugars like D-arabinose presents a significant synthetic challenge due to the presence of multiple hydroxyl groups with similar reactivity. nih.gov Several strategies have been developed to overcome this, enabling the specific incorporation of deuterium at the desired position.
Chemoenzymatic Synthesis Approaches for D-Arabinose-5,5'-d
Chemoenzymatic methods offer a powerful approach to the synthesis of selectively deuterated sugars by combining the precision of enzymatic catalysis with the versatility of chemical synthesis. beilstein-journals.orgnih.gov Enzymes, with their inherent substrate specificity and stereoselectivity, can catalyze reactions at specific positions on a sugar molecule that are difficult to target with conventional chemical methods. ucl.ac.uk
For the synthesis of this compound, a chemoenzymatic cascade could be employed. beilstein-journals.org This might involve an initial enzymatic phosphorylation of D-arabinose at the 5-position, followed by a chemical reduction step using a deuterium source to introduce the deuterium atoms. The use of enzymes like ribokinase and phosphopentomutase can facilitate the production of key intermediates. beilstein-journals.org For instance, a cascade synthesis can convert D-pentoses into their 5-monophosphates, which are then isomerized to α-D-pentofuranose-1-phosphates. beilstein-journals.org These intermediates can then be used in subsequent steps to generate the final deuterated product.
One potential pathway could involve:
Enzymatic Phosphorylation: Use of a kinase to specifically phosphorylate the C-5 hydroxyl group of D-arabinose.
Oxidation: Oxidation of the C-5 alcohol to an aldehyde.
Deuteride (B1239839) Reduction: Reduction of the aldehyde with a deuterium-donating agent, such as sodium borodeuteride (NaBD₄), to introduce the two deuterium atoms at the C-5 position.
This approach leverages the high selectivity of enzymes to isolate the desired reaction site, thereby avoiding the need for complex protecting group strategies. mdpi.com
Palladium-Catalyzed Deuteration Methodologies and Adaptations for Carbohydrates
Palladium-catalyzed reactions have emerged as a valuable tool for C-H activation and functionalization, including deuteration. nih.govacs.orgnih.govresearchgate.net These methods can offer high selectivity under mild reaction conditions. nih.govacs.orgnih.govresearchgate.net Recent advancements have demonstrated the potential of excited-state palladium catalysis for the site-selective functionalization of carbohydrates. nih.govacs.orgnih.govresearchgate.net
A proposed catalytic cycle for palladium-catalyzed deuteration of a carbohydrate might involve the following steps:
Oxidative Addition: A photoexcited palladium catalyst undergoes radical oxidative addition with a halo-sugar, generating a glycosyl-Pd-X complex. researchgate.net
Spin-Center Shift: The resulting complex can undergo a 1,2-spin-center shift. nih.govacs.orgnih.govresearchgate.net
Reductive Elimination/Deuteration: The final step involves a process that leads to the incorporation of deuterium and regeneration of the catalyst. nih.govacs.orgnih.govresearchgate.net
While these methods have shown promise for C-2 functionalization, their adaptation for specific deuteration at the C-5 position of arabinose would require careful selection of starting materials and reaction conditions. nih.govacs.orgnih.govresearchgate.net The use of directing groups, which can chelate to the palladium catalyst and guide it to a specific C-H bond, could be a key strategy to achieve the desired regioselectivity for this compound. anr.fr
Hydrogen Isotope Exchange (HIE) Techniques Utilizing Metallic Catalysts
Hydrogen Isotope Exchange (HIE) is a direct method for introducing deuterium into organic molecules by exchanging C-H bonds with C-D bonds. anr.fr This technique often utilizes a deuterium source, such as deuterium oxide (D₂O), and a metal catalyst. jst.go.jpnih.gov Various metallic catalysts, including platinum, palladium, rhodium, and ruthenium, have been shown to be effective for HIE in carbohydrates. jst.go.jpnih.govresearchgate.net
Key aspects of HIE for deuterating sugars include:
Catalyst Choice: The choice of metal catalyst can influence the regioselectivity of the exchange. For example, ruthenium-on-carbon (Ru/C) has been used for the regiospecific deuterium incorporation at the α-positions of alcohols in sugar derivatives. jst.go.jpnih.gov
Reaction Conditions: Factors such as temperature and the use of a hydrogen atmosphere can affect the efficiency and selectivity of the HIE reaction. jst.go.jpnih.gov
Protecting Groups: The use of protecting groups can direct the HIE to specific positions on the sugar molecule by blocking other potential exchange sites. nih.gov
For the synthesis of this compound, a strategy could involve protecting the hydroxyl groups at C-1, C-2, C-3, and C-4, leaving the C-5 hydroxyl group and its adjacent C-H bonds accessible to the catalyst for deuterium exchange.
Table 1: Metallic Catalysts in Hydrogen Isotope Exchange for Carbohydrates
| Catalyst | Substrate Scope | Selectivity | Key Features |
|---|---|---|---|
| Palladium-on-carbon (Pd/C) | Aromatic and benzylic positions, inactive C-H bonds at elevated temperatures. jst.go.jpnih.gov | Site-selective at benzylic positions under mild conditions. jst.go.jpnih.gov | Can be combined with Pt/C for enhanced efficiency. jst.go.jpnih.gov |
| Platinum-on-carbon (Pt/C) | High affinity for aromatic nuclei. jst.go.jpnih.gov | Enhanced H-D exchange under milder conditions. jst.go.jpnih.gov | Efficient for aromatic systems. jst.go.jpnih.gov |
| Rhodium-on-carbon (Rh/C) | Simple alkanes. jst.go.jpnih.gov | Effective for deuterating alkanes. jst.go.jpnih.gov | Expands the scope of HIE to saturated hydrocarbons. jst.go.jpnih.gov |
| Ruthenium-on-carbon (Ru/C) | Regiospecific incorporation at α-positions of alcohols in sugar derivatives. nih.govjst.go.jpnih.gov | High regio- and stereoselectivity. nih.gov | Enables direct and efficient deuteration of sugars from non-labeled precursors. nih.gov |
| Raney Nickel (Raney Ni) | Particularly useful for labeling carbohydrates. researchgate.net | Predictive for new glycosides based on empirical data. researchgate.net | A base metal catalyst option for HIE. researchgate.net |
Stereoselective Deuterium Introduction at C-5 and C-5' Positions
Methods to achieve this include:
Stereoselective Reduction: The reduction of a C-5 aldehyde precursor using a stereoselective reducing agent can control the orientation of the newly formed C-D bond.
Enzyme-Catalyzed Reactions: Enzymes can provide exquisite stereocontrol. For example, an oxidoreductase could be used to reduce a C-5 aldehyde with a deuterated cofactor, leading to the stereospecific introduction of a single deuterium atom.
Chiral Catalysts: The use of chiral metal catalysts in HIE or other deuteration reactions can influence the stereochemical outcome of the deuterium incorporation.
For the synthesis of this compound, where two deuterium atoms are introduced, the primary concern is maintaining the existing stereochemistry of the D-arabinose backbone. This is generally achievable with the methods described, as they are designed to be selective for the C-H bonds at the C-5 position without affecting the chiral centers at C-2, C-3, and C-4.
Precursor Selection and Isotopic Enrichment Optimization
The choice of the deuterium source and the optimization of its incorporation are crucial for the efficient and cost-effective synthesis of isotopically labeled compounds.
Deuterium Oxide (D₂O) as a Primary Deuterium Source in Biosynthetic Pathways
Deuterium oxide (D₂O), or heavy water, is a readily available and cost-effective source of deuterium for isotopic labeling. researchgate.netnih.gov In biosynthetic approaches, organisms are cultured in media containing D₂O. rsc.orgpnas.org The deuterium from D₂O is incorporated into various biomolecules, including carbohydrates, through metabolic pathways. researchgate.netnih.gov
The extent of deuterium incorporation can be influenced by several factors:
D₂O Concentration: The concentration of D₂O in the culture medium directly affects the level of deuterium enrichment in the final product. nih.gov
Metabolic Pathways: The specific metabolic pathways involved in the biosynthesis of the target molecule will determine which positions are labeled and to what extent. nih.gov
Adaptation of Organisms: Some microorganisms can be adapted to grow in high concentrations of D₂O, leading to higher levels of deuteration in their cellular components. nih.gov
While biosynthetic methods using D₂O are powerful for producing globally deuterated compounds, achieving site-specific labeling like that in this compound requires the use of specific enzymes or genetically engineered organisms that can direct the deuterium to the desired position.
Table 2: Research Findings on Deuterium Incorporation
| Research Focus | Key Finding | Reference |
|---|---|---|
| Chemoenzymatic Synthesis | Cascade reactions using enzymes like ribokinase and phosphopentomutase are effective for preparing phosphorylated sugar intermediates. | beilstein-journals.org |
| Palladium-Catalyzed Deuteration | Excited-state palladium catalysis can achieve site-selective functionalization of carbohydrates with high regio- and stereoselectivity. | nih.govacs.orgnih.govresearchgate.net |
| Hydrogen Isotope Exchange (HIE) | Ru/C is a highly effective catalyst for regio- and stereoselective deuterium labeling of sugars adjacent to free hydroxyl groups. | nih.gov |
| Stereoselective Deuteration | Protecting groups can be used to direct metal-catalyzed HIE to specific positions on a sugar molecule. | nih.gov |
| D₂O in Biosynthesis | D₂O is a cost-effective deuterium source for metabolic labeling, with the level of incorporation dependent on the D₂O concentration in the medium. | researchgate.netnih.gov |
Preparation of Deuterated Carbon Sources for Microbial Fermentation
Microbial fermentation presents a cost-effective and efficient route for producing deuterated biomolecules. The use of genetically engineered microorganisms, such as Escherichia coli, cultured in media containing deuterated water (D₂O) and a deuterated carbon source, allows for the biosynthesis of specifically labeled compounds. nih.govnih.gov
Commonly used deuterated carbon sources include glycerol-d₈ and glucose-d₇. nih.govnih.gov For instance, engineered E. coli strains have been successfully used to produce deuterated fucose and cyanidin (B77932) 3-O-glucoside by supplementing the culture media with deuterated glycerol (B35011) and D₂O. nih.govoup.com While glucose is a frequent choice, glycerol can be a superior carbon source in certain fermentations, leading to higher titers of the desired deuterated product. nih.govoup.com The extent of deuterium incorporation can be controlled by the composition of the medium. For example, using fully deuterated carbon sources in combination with 100% D₂O can lead to nearly 100% deuterated lipids. nih.gov This biosynthetic approach allows for the production of endogenously deuterated intermediates, such as UDP-glucose, which are then incorporated into more complex molecules. nih.gov
| Carbon Source | Organism | Deuterated Product | Reference |
| Deuterated Glycerol, D₂O | Engineered E. coli | Deuterated Cyanidin 3-O-Glucoside | nih.gov |
| Deuterated Glycerol-d₈, D₂O | Glyco-engineered E. coli | Perdeuterated L-fucose | oup.com |
| Deuterated Glycerol/Glucose, D₂O | Genetically modified E. coli | Selectively deuterated Phosphatidylcholine | nih.gov |
Multi-step Chemical Synthesis Routes for Specific Deuterium Placement
For precise control over the location of deuterium atoms, multi-step chemical synthesis is often the preferred method. These routes allow for the introduction of deuterium at specific, non-exchangeable positions within the carbohydrate structure. google.com
A common strategy involves the use of protecting groups to shield certain hydroxyl groups, followed by a reaction that introduces deuterium. For example, a direct and efficient method for deuterating sugars involves a heterogeneous Ruthenium/Carbon (Ru/C)-catalyzed hydrogen-deuterium (H-D) exchange reaction in D₂O. nih.gov This reaction selectively occurs on carbons adjacent to free hydroxyl groups. By using acetal-type protective groups, specific hydroxyls can be blocked, thus directing the deuterium exchange to desired positions. nih.gov
Another approach involves generating a precursor with a reactive group, such as an aldehyde, at the target position. This aldehyde can then be reduced using a deuterated reducing agent like sodium borodeuteride (NaBD₄) to introduce the deuterium label in the final step of the synthesis. unimi.it This minimizes the handling of expensive and sometimes sensitive labeled reagents. unimi.it
A synthesis of D-arabinose-5-C¹⁴, an isotopic analog, was achieved from D-glucose-6-C¹⁴ through bromine oxidation to D-gluconic-6-C¹⁴ acid, followed by a Ruff degradation of the corresponding calcium salt. nist.govnist.gov This method, which avoids the crystallization of intermediates, resulted in a higher radiochemical yield compared to previous methods. nist.govnist.gov Similarly, D-arabinose 5-phosphate has been synthesized from D-arabinose by selectively protecting hydroxyl groups, performing deoxygenation at the C-3 position, and subsequent phosphorylation. rsc.orgtandfonline.com
Isolation and Advanced Purification of Deuterated Carbohydrates
Following synthesis or fermentation, the isolation and purification of the target deuterated carbohydrate from a complex mixture of isotopic analogs and other reaction components is a critical step.
Chromatographic Separation Techniques for Isotopic Analogs (e.g., HPLC, LC-MS)
High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation and purification of carbohydrates. nih.govderpharmachemica.com Reversed-phase HPLC, in particular, is widely used for purifying synthesized protected carbohydrates to a high degree of purity (≥99.5%). nih.gov For complex mixtures of monosaccharides, high-performance anion-exchange chromatography (HPAE-PAD) offers excellent resolution. thermofisher.com The choice of column is crucial; for instance, Dionex CarboPac columns are well-suited for separating various classes of carbohydrates, including neutral and charged monosaccharides. thermofisher.com
For preparative-scale separations, techniques like semi-preparative HPLC with refractive index detection (HPLC-RI) are employed to isolate pure carbohydrate fractions for further analysis. researchgate.net
| Technique | Column Type | Detection Method | Application | Reference |
| Reversed-Phase HPLC | C18 | UV | Purification of synthesized protected carbohydrates | nih.gov |
| HPAE-PAD | Dionex CarboPac PA20 | Pulsed Amperometric Detection | Separation of monosaccharides | thermofisher.com |
| LC-MS | Polaris NH2 | ESI-MS | Analysis of fructose, glucose, and sucrose | derpharmachemica.com |
| LC-IM-MS | Reversed-phase | Ion Mobility-Mass Spectrometry | Separation of non-derivatized glycans | nih.gov |
| Semi-preparative HPLC | Cation-exchange | Refractive Index | Isolation of individual carbohydrates | researchgate.net |
Assessment of Isotopic Purity and Enrichment Levels Post-Synthesis
Determining the isotopic purity and the degree of deuterium enrichment is essential to validate the synthesis and for the compound's intended application. rsc.org High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques used for this assessment. rsc.org
HR-MS allows for the determination of isotopic enrichment by analyzing the full scan mass spectrum, extracting, and integrating the isotopic ions. rsc.org This method can be used to calculate the percentage of isotopic purity with high reproducibility. rsc.org NMR analysis complements HR-MS by confirming the structural integrity of the labeled compound and providing information on the specific positions of the deuterium atoms. rsc.org
It is important to distinguish between isotopic enrichment and species abundance. Isotopic enrichment refers to the mole fraction of the isotope at a specific site, while species abundance is the percentage of molecules with a particular isotopic composition. isotope.com For example, a D₃-labeled molecule with 99.5% enrichment means that 98.5% of the molecules will be the CD₃ species. isotope.com
Scale-Up Considerations and Flow Chemistry for Gram-Scale Production of Deuterated Sugars
Transitioning from laboratory-scale synthesis to gram-scale production presents several challenges, particularly for photocatalytic and other sensitive reactions. polimi.it Flow chemistry has emerged as a key technology to address these challenges, enabling safer, more efficient, and scalable synthesis. anr.frpolimi.it
Continuous-flow reactors offer precise control over reaction parameters such as temperature and mixing, leading to improved yields and purity. polimi.it This technology simplifies the scaling-up process and has been successfully applied to the gram-scale synthesis of various organic compounds, including deuterated molecules. anr.frresearchgate.net For example, a 100-gram scale synthesis of deuterated silanes has been demonstrated using continuous-flow micro-tubing reactors, highlighting the practicality of this approach. researchgate.net The integration of multiple reaction and purification steps into a single, automated cascade is a significant advantage of flow chemistry at the process scale. polimi.it
Derivatization Strategies for Enhanced Stability or Analytical Detection
Carbohydrates often lack strong chromophores or fluorophores, making their detection by UV or fluorescence challenging. researchgate.net Furthermore, their polarity can lead to poor retention in reversed-phase chromatography and inefficient ionization in mass spectrometry. researchgate.netmdpi.com Derivatization is a chemical modification strategy used to overcome these analytical hurdles. researchgate.net
By attaching a tag to the reducing end of the carbohydrate, properties such as UV absorbance, fluorescence, or hydrophobicity can be enhanced. nih.govnih.gov Common derivatizing agents include 1-phenyl-3-methyl-5-pyrazolone (PMP) and 2-aminopyridine (B139424) (2-AP), which introduce UV-active or fluorescent moieties. researchgate.netnih.gov These modifications allow for highly sensitive detection, with limits reaching the picomole or even femtomole range. nih.gov
Isotope-coded derivatization (ICD) is a powerful strategy for quantitative analysis. mdpi.comresearchgate.net In this approach, a stable isotope-labeled tag is used to derivatize standard metabolites, which then serve as internal standards for the corresponding analytes in the sample. mdpi.comnih.gov This method corrects for variations in derivatization efficiency, sample cleanup, and instrument response, leading to more accurate and precise quantification. nih.gov
| Derivatization Agent | Purpose | Analytical Technique | Reference |
| 1-phenyl-3-methyl-5-pyrazolone (PMP) | Enhance UV absorbance and electrochemical sensitivity | RP-HPLC with UV or electrochemical detection | nih.gov |
| 4-aminobenzamide | Introduce UV-active tag | HPLC | nih.gov |
| Deuterated N-methyl-N-trimethylsilyltrifluoroacetamide (d9-MSTFA) | Create internal standards for quantification | GC-MS/MS | nih.gov |
| Stable Isotope-Coded Tags | Quantitative analysis | Mass Spectrometry | nih.gov |
Protecting Group Chemistries for Controlled Deuteration
The regioselective deuteration of D-arabinose at the C-5 position hinges on the strategic use of protecting groups to differentiate the multiple hydroxyl (-OH) groups present in the molecule. wiley-vch.de In carbohydrate chemistry, the primary alcohol is generally the most sterically accessible and therefore the most reactive hydroxyl group, a principle that is exploited in the synthesis of C-5 deuterated arabinose. wiley-vch.de
The synthesis typically begins with the selective protection of the primary hydroxyl group at the C-5 position of D-arabinose. This is often accomplished using a bulky silyl (B83357) ether protecting group, such as tert-butyldiphenylsilyl (TBDPS) chloride. acs.org The steric hindrance of the TBDPS group favors its reaction with the less hindered primary C-5 hydroxyl over the secondary hydroxyls at C-2, C-3, and C-4. acs.org
Once the C-5 position is secured, the remaining secondary hydroxyl groups are protected. A common method is peracetylation, using a reagent like acetic anhydride (B1165640) (Ac₂O), which converts the hydroxyls into acetate (B1210297) esters. acs.orgnsf.gov This renders them unreactive for the subsequent steps.
With the other positions blocked, the C-5 protecting group (TBDPS) is selectively removed. Silyl ethers are typically cleaved using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF), which has a high affinity for silicon. wikipedia.org This regenerates the free primary hydroxyl at C-5 while leaving the acetate groups at C-2, C-3, and C-4 intact.
The exposed C-5 hydroxyl group is then converted into a good leaving group, for example, by tosylation with p-toluenesulfonyl chloride (TsCl) to form a tosylate. acs.org The final step is the nucleophilic substitution of this leaving group with a deuteride source, such as Lithium Aluminum Deuteride (LiAlD₄). google.com This reaction proceeds via an Sₙ2 mechanism, displacing the tosylate and installing two deuterium atoms at the C-5 position. A final deprotection step, such as base-catalyzed hydrolysis, removes the acetate groups to yield the target molecule, this compound.
The strategic selection of orthogonal protecting groups—groups that can be removed under different conditions—is crucial for the success of the synthesis. wikipedia.org
Table 1: Protecting Group Strategy for this compound Synthesis
| Step | Target Position(s) | Reagent Example | Protecting Group | Purpose | Deprotection Reagent |
|---|---|---|---|---|---|
| 1 | C-5 OH | tert-Butyldiphenylsilyl chloride (TBDPSCl) | TBDPS ether | Protect the primary alcohol | Tetrabutylammonium fluoride (TBAF) |
| 2 | C-2, C-3, C-4 OH | Acetic Anhydride (Ac₂O) | Acetate ester | Protect secondary alcohols | Base (e.g., NaOMe) |
| 3 | C-5 OH | p-Toluenesulfonyl chloride (TsCl) | Tosylate | Create a leaving group for substitution | N/A (Displaced by deuteride) |
Introduction of Amide Bonds for Mass Spectrometric Analysis
The analysis of underivatized carbohydrates by mass spectrometry (MS) can be challenging due to their high polarity and poor ionization efficiency. acs.orgnih.govacs.org Chemical derivatization is a common strategy to enhance detection sensitivity, improve chromatographic separation, and control fragmentation during MS/MS analysis. semanticscholar.org Introducing an amide bond into this compound is a powerful derivatization technique for these purposes.
The formation of an amide bond requires the reaction between a carboxylic acid and an amine. Since this compound is an aldose, its C-1 aldehyde group can be readily oxidized to a carboxylic acid, forming the corresponding aldonic acid: D-arabinonic acid-5,5'-d₂. This oxidation can be achieved using mild oxidizing agents.
The resulting D-arabinonic acid-5,5'-d₂ can then be coupled with a primary or secondary amine using standard peptide coupling reagents, such as a carbodiimide (B86325) (e.g., EDC) and an activator (e.g., NHS), to form a stable amide linkage. The choice of amine reagent can be tailored to introduce specific features, such as a permanent positive charge or a fluorescent tag, to further enhance MS detection.
This derivatization offers several advantages for mass spectrometric analysis:
Enhanced Ionization: The introduction of a basic nitrogen atom from the amine reagent provides a readily protonated site, significantly improving ionization efficiency in positive-ion electrospray ionization (ESI). acs.org
Increased Hydrophobicity: The derivative is less polar than the original sugar, leading to better retention and separation in reverse-phase liquid chromatography (LC). acs.org
Controlled Fragmentation: The amide bond provides a predictable site for fragmentation in tandem mass spectrometry (MS/MS), yielding characteristic b- and y-ions, similar to peptide fragmentation. nih.gov This aids in the structural confirmation of the analyte.
Table 2: General Protocol for Amide Derivatization of this compound
| Step | Transformation | Reagent Class | Purpose |
|---|---|---|---|
| 1 | Aldehyde to Carboxylic Acid | Mild Oxidizing Agent (e.g., I₂ in base) | Creates the carboxylic acid function at C-1. |
| 2 | Carboxylic Acid to Amide | Amine + Coupling Agents (e.g., EDC/NHS) | Forms a stable amide bond for MS analysis. |
Elucidation of Metabolic Pathways and Isotopic Tracing Applications of D Arabinose 5,5 D
D-Arabinose Metabolic Pathways in Diverse Organisms
Oxidoreductase Pathway in Fungi for L-Arabinose Metabolism and its Relevance to D-Arabinose
Fungi metabolize L-arabinose through a distinct oxidoreductase pathway. jmb.or.krnih.gov This pathway involves a series of reduction and oxidation steps. jmb.or.kracs.org L-arabinose is first reduced to L-arabinitol by an aldose reductase. acs.orgfrontiersin.org L-arabinitol is then oxidized to L-xylulose by L-arabinitol 4-dehydrogenase. acs.orgfrontiersin.org Subsequently, L-xylulose is reduced to xylitol (B92547) by L-xylulose reductase, which is then oxidized to D-xylulose by xylitol dehydrogenase. jmb.or.kracs.org Finally, D-xylulose is phosphorylated to D-xylulose-5-phosphate, which enters the pentose (B10789219) phosphate (B84403) pathway. jmb.or.krnih.gov
While this pathway is specific to L-arabinose, its study provides a comparative framework for understanding pentose metabolism in different organisms. The enzymes in this pathway, particularly the reductases and dehydrogenases, show specificity for their respective substrates, highlighting the diverse strategies evolved for sugar catabolism. nih.govacs.org Although D-arabinose is not the primary substrate for this fungal pathway, the final product, D-xylulose-5-phosphate, is a key intermediate in central carbon metabolism, connecting various sugar degradation pathways. jmb.or.kr
Biosynthesis of D-Arabinose in Mycobacteria (e.g., Decaprenyl-phospho-arabinose)
In mycobacteria, D-arabinose is a crucial component of the cell wall, specifically in arabinogalactan (B145846) and lipoarabinomannan polysaccharides. nih.govcapes.gov.br The biosynthesis of D-arabinose in these organisms follows a unique pathway, with decaprenyl-phospho-arabinose serving as the sole known donor of D-arabinose for the synthesis of these vital cell wall components. nih.govcapes.gov.brplos.org
The pathway begins with the formation of D-ribose 5-phosphate. nih.govcapes.gov.br This precursor is then converted to 5-phosphoribosyl 1-pyrophosphate (PRPP) by a phosphoribosyl pyrophosphate synthetase. nih.govcapes.gov.br The activated ribofuranosyl residue of PRPP is transferred to decaprenyl phosphate, forming 5'-phosphoribosyl-monophospho-decaprenol. nih.gov This intermediate is then dephosphorylated to yield decaprenyl-phospho-ribose. nih.gov The key step in the formation of D-arabinose is the 2'-epimerization of decaprenyl-phospho-ribose, catalyzed by the DprE1-DprE2 complex, to produce decaprenyl-phospho-arabinose. nih.govcapes.gov.bruniprot.org
| Step | Intermediate/Product | Enzyme/Enzyme Complex | Gene(s) |
| 1 | 5-Phosphoribosyl 1-pyrophosphate (PRPP) | Phosphoribosyl pyrophosphate synthetase | Rv1017 |
| 2 | 5'-Phosphoribosyl-monophospho-decaprenol | 5-Phosphoribosyltransferase | Rv3806 |
| 3 | Decaprenyl-phospho-ribose | Phospholipid phosphatase (putative) | Rv3807 |
| 4 | Decaprenyl-phospho-arabinose | Decaprenyl-phospho-ribose 2'-epimerase | Rv3790/Rv3791 (DprE1/DprE2) |
Role of D-Arabinose-5-phosphate and D-Ribulose-5-phosphate as Intermediates
D-arabinose-5-phosphate (A5P) and D-ribulose-5-phosphate are key intermediates in several metabolic pathways. ontosight.ainih.gov In some bacteria, D-arabinose can be phosphorylated to D-arabinose-5-phosphate. ontosight.ai This intermediate is then isomerized to D-ribulose-5-phosphate by the enzyme D-arabinose-5-phosphate isomerase. ontosight.ainih.gov
D-ribulose-5-phosphate is a central metabolite in the pentose phosphate pathway. ontosight.ai A5P itself is a precursor for the biosynthesis of 3-deoxy-D-manno-octulosonate (Kdo), a crucial component of lipopolysaccharide (LPS) in Gram-negative bacteria. nih.govecmdb.ca The interconversion between D-arabinose-5-phosphate and D-ribulose-5-phosphate, catalyzed by A5P isomerases, is therefore a critical link between D-arabinose metabolism and both the pentose phosphate pathway and the synthesis of essential cell surface structures. nih.govresearchgate.net
Connection of D-Arabinose Metabolism to the Pentose Phosphate Pathway
The metabolism of D-arabinose is directly linked to the pentose phosphate pathway (PPP), a central metabolic route for the production of NADPH and pentose sugars. ontosight.aiontosight.ai As described earlier, D-arabinose can be converted to D-ribulose-5-phosphate, a key intermediate of the PPP. asm.orgontosight.ai Once formed, D-ribulose-5-phosphate can enter the non-oxidative branch of the PPP, where it can be converted to other essential intermediates like ribose-5-phosphate (B1218738) (a precursor for nucleotide synthesis) and xylulose-5-phosphate. jmb.or.krwikipedia.org
This connection allows cells that can metabolize D-arabinose to channel its carbon into central metabolism for energy production and the biosynthesis of various cellular components. ontosight.ai The integration of D-arabinose catabolism with the PPP highlights the metabolic flexibility of organisms and their ability to utilize a variety of carbon sources.
Application in Metabolic Flux Analysis (MFA) and Isotopic Tracing
The use of stable isotopes as tracers is a cornerstone of metabolic flux analysis (MFA), providing a powerful method to map the flow of atoms through metabolic networks. Deuterium (B1214612) (²H), as a non-radioactive, stable isotope of hydrogen, offers unique advantages for tracing, particularly in quantifying NADPH redox activity and overcoming limitations associated with ¹³C tracers. mdpi.comnih.gov D-Arabinose-5,5'-d, a deuterated isotopologue of D-arabinose, serves as a valuable probe for elucidating the metabolic fate of this pentose sugar. By introducing a deuterium label at the C-5 position, researchers can track the molecule's journey from cellular uptake to its incorporation into various downstream metabolic pathways. This approach enables the precise measurement of intracellular metabolic fluxes and provides insights into the regulation of central carbon metabolism, which are crucial for applications in metabolic engineering and systems biology. mdpi.comfrontiersin.org
Tracing this compound Uptake and Incorporation in Microbial Systems
Microbial systems, particularly bacteria like Escherichia coli, have specific pathways for the uptake and catabolism of D-arabinose. nih.govasm.org In E. coli B, D-arabinose is transported into the cell and metabolized via enzymes shared with the L-fucose pathway. nih.govasm.org The metabolism is typically initiated by phosphorylation. ontosight.ai Using this compound allows for the direct monitoring of the sugar's uptake rate and its initial metabolic steps.
Once inside the cell, this compound is first converted to D-arabinose-5-phosphate, retaining the deuterium label. ontosight.ai Subsequent enzymatic reactions convert this intermediate into D-ribulose-5-phosphate, which then enters the central pentose phosphate pathway (PPP). ontosight.ai The presence of deuterium at the C-5 position allows for clear differentiation of the exogenous D-arabinose from endogenous sugar phosphate pools, enabling precise quantification of its contribution to the PPP. This is particularly useful in organisms engineered to utilize pentose sugars from lignocellulosic biomass. tandfonline.comfrontiersin.org
Isotopic Enrichment Patterns in Downstream Metabolites Derived from this compound
The fate of the deuterium label from this compound can be followed into various downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. After D-arabinose is converted to D-ribulose-5-phosphate, the label at the C-5 position is conserved. ontosight.aiontosight.ai This D-ribulose-5-phosphate is a central node in the pentose phosphate pathway, where it can be epimerized to D-xylulose-5-phosphate or isomerized to D-ribose-5-phosphate. vumc.nl
The non-oxidative PPP involves a series of carbon-shuffling reactions catalyzed by transketolase and transaldolase. Tracing the deuterium label from the C-5 position of the initial D-arabinose molecule through these reactions reveals the flow of carbon units. For instance, transketolase transfers a two-carbon unit from D-xylulose-5-phosphate to D-ribose-5-phosphate, yielding sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate. The deuterium label would be retained on the glyceraldehyde-3-phosphate moiety. These labeled intermediates are precursors for the biosynthesis of aromatic amino acids (via erythrose-4-phosphate) and nucleotides (via ribose-5-phosphate), allowing for the measurement of flux towards these essential biomolecules. ontosight.airoyalsocietypublishing.org
| Initial Labeled Substrate | Key Intermediate | Pathway | Predicted Labeled Downstream Metabolite | Labeled Position |
|---|---|---|---|---|
| This compound | D-Ribulose-5-phosphate | Pentose Phosphate Pathway (PPP) | D-Xylulose-5-phosphate | C-5 |
| This compound | D-Xylulose-5-phosphate | PPP (Transketolase Reaction) | Glyceraldehyde-3-phosphate | C-3 |
| This compound | D-Ribulose-5-phosphate | PPP (Isomerase Reaction) | D-Ribose-5-phosphate | C-5 |
| This compound | D-Ribose-5-phosphate | Nucleotide Biosynthesis | 5-Phosphoribosyl-1-pyrophosphate (PRPP) | C-5 |
| This compound | Glyceraldehyde-3-phosphate | Glycolysis | Pyruvate | C-3 |
Monitoring Carbon Flow in Central Carbon Metabolism and Biosynthesis Pathways
By quantifying the isotopic enrichment in key intermediates, this compound facilitates the mapping of carbon flow through the central metabolic network. The entry of the labeled pentose into the PPP allows for the assessment of fluxes through this pathway, which is critical for generating NADPH for reductive biosynthesis and for producing precursors for nucleotide and aromatic amino acid synthesis. ontosight.ainih.gov
For example, the labeled D-ribose-5-phosphate derived from this compound is a direct precursor for 5-phosphoribosyl 1-pyrophosphate (PRPP), a key molecule in the biosynthesis of purine (B94841) and pyrimidine (B1678525) nucleotides. nih.gov Tracking the deuterium label into the ribose moiety of nucleotides provides a direct measure of the flux from exogenous D-arabinose to nucleotide synthesis. Similarly, the labeled erythrose-4-phosphate generated in the PPP is a precursor for the shikimate pathway, which leads to the synthesis of aromatic amino acids (tryptophan, phenylalanine, and tyrosine). Therefore, monitoring the deuterium enrichment in these amino acids reveals the contribution of D-arabinose to their production.
Probing Nutrient Acquisition Mechanisms in Prokaryotic Cells
The uptake of sugars in prokaryotes is mediated by specific transport systems. In E. coli, D-arabinose can be transported by systems that are also involved in L-fucose transport. nih.govasm.org The use of this compound allows for the precise study of these transport mechanisms. By providing a labeled substrate, researchers can distinguish the uptake of D-arabinose from other sugars and measure its transport kinetics without interference from endogenous metabolism. This is particularly valuable for characterizing the specificity and efficiency of sugar transporters, such as ABC transporters, which are common in bacteria. researchgate.net Understanding these nutrient acquisition systems is fundamental to microbiology and can inform strategies for engineering microbes to more efficiently utilize specific carbon sources.
Analysis of Metabolic Repression and Co-utilization of Sugars
In environments containing multiple types of sugars, many microorganisms exhibit carbon catabolite repression (CCR), a regulatory mechanism where the metabolism of a preferred carbon source (like glucose) represses the genes required for the metabolism of secondary sugars (like arabinose). frontiersin.orgresearchgate.net This leads to sequential or diauxic growth. Overcoming CCR is a major goal in metabolic engineering for the efficient conversion of biomass, which is rich in mixed sugars, into biofuels and other chemicals. oup.com
This compound is an excellent tool for studying sugar co-utilization. By growing microbes on a mixture of unlabeled glucose and labeled this compound, it is possible to trace the metabolic activity of arabinose even in the presence of high concentrations of glucose. researchgate.net Mass spectrometry can detect the deuterated downstream metabolites derived from arabinose, allowing for the quantification of arabinose metabolic flux under repressive conditions. This data is critical for evaluating the success of genetic modifications aimed at enabling the simultaneous co-utilization of multiple sugars and for understanding the complex regulatory networks that govern substrate preference. oup.com
Deuterium Kinetic Isotope Effects (KIE) in D-Arabinose-Related Enzymatic Reactions
The substitution of a hydrogen atom with its heavier isotope, deuterium, can alter the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). nih.gov This effect arises because the greater mass of deuterium results in a lower vibrational frequency for the C-D bond compared to the C-H bond, leading to a higher activation energy for bond cleavage. ismrm.org In the context of this compound, a deuterium KIE is expected for any enzymatic reaction where a C-H bond at the C-5 position is broken or undergoes a significant change in the transition state.
While specific KIE studies on this compound are not extensively documented, the principles can be applied to its known metabolic pathway. The enzymes involved in the isomerization and epimerization of sugar phosphates are prime candidates for exhibiting a KIE. For example, the conversion of D-arabinose-5-phosphate to D-ribulose-5-phosphate, catalyzed by an isomerase, involves proton transfer steps that could be sensitive to isotopic substitution at the C-5 position. ontosight.ai Similarly, L-arabinose isomerase, which can act on related sugars, is known to catalyze reactions where proton abstraction is a key mechanistic step. wisc.eduplos.org Measuring the KIE can provide valuable information about the rate-limiting steps in a metabolic pathway and elucidate enzymatic reaction mechanisms. nih.govismrm.org
| Enzyme | Reaction | Potential for KIE | Rationale |
|---|---|---|---|
| D-arabinose-5-phosphate isomerase | D-arabinose-5-phosphate ↔ D-ribulose-5-phosphate | Possible | The isomerization mechanism likely involves proton transfers at or near the C-5 position as the sugar backbone is rearranged. ontosight.ai |
| Ribulose-5-phosphate 3-epimerase | D-ribulose-5-phosphate ↔ D-xylulose-5-phosphate | High | This reaction involves the inversion of stereochemistry at C-3, but the overall conformation and stability of the substrate, influenced by the heavy isotopes at C-5, could affect the reaction rate. wisc.edu |
| Transketolase | D-xylulose-5-phosphate + D-ribose-5-phosphate ↔ Sedoheptulose-7-phosphate + Glyceraldehyde-3-phosphate | Low to Moderate | The primary reaction involves cleavage of the C2-C3 bond of xylulose-5-phosphate. A secondary KIE might be observed if the deuteration at C-5 alters substrate binding or conformational dynamics. |
Measurement of Primary and Secondary Deuterium Isotope Effects
The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.orgunam.mx It is formally expressed as the ratio of the rate constant for the lighter isotope (kL) to that of the heavier isotope (kH). wikipedia.org In the case of this compound, the focus is on the deuterium isotope effect, kH/kD.
Primary Kinetic Isotope Effects (PKIEs): A primary KIE is observed when the bond to the isotopically substituted atom is formed or broken in the rate-determining step of the reaction. For this compound, a PKIE would only be observed if an enzyme-catalyzed reaction involved the direct cleavage of a C5-D bond. This is uncommon for most isomerases or epimerases acting on arabinose, which typically catalyze reactions at other positions (e.g., C1-C2 isomerization or C4 epimerization). wikipedia.orgwikipedia.org However, if a novel enzymatic oxidation or reduction occurred at the C5 position, a large PKIE (typically 2-8) would be a strong indicator that C-H(D) bond breaking is the slowest step.
Secondary Kinetic Isotope Effects (SKIEs): A secondary KIE occurs when the bond to the isotope is not broken but its environment changes during the reaction, such as a change in hybridization of the carbon atom. wikipedia.org SKIEs are typically much smaller than PKIEs. For this compound, an SKIE would be expected in reactions where the C5 carbon experiences a change in its bonding environment in the transition state.
An α-secondary KIE would arise from changes at the C5 carbon itself.
A β-secondary KIE would be observed if a reaction at an adjacent carbon (C4) caused a change in the vibrational environment of the C5-D bonds. For example, in the reaction catalyzed by L-ribulose-5-phosphate 4-epimerase, a related system, significant secondary deuterium isotope effects were observed at C4 (the reaction center) and smaller but measurable effects were seen at C3. acs.orgnih.gov This demonstrates that such effects can be transmitted through the molecule's framework.
| Isotope Effect Type | Observed kH/kD Value (Representative) | Mechanistic Implication for this compound |
| Primary (PKIE) | > 2.0 | Unlikely for most known arabinose enzymes; would indicate direct C5-D bond cleavage in the rate-determining step. |
| Secondary (SKIE) | 1.0 - 1.4 (Normal) | Indicates a change in hybridization from sp3 towards sp2 at a nearby carbon (e.g., C4) in the transition state, loosening the C5-D bond vibrations. wikipedia.org |
| Secondary (SKIE) | < 1.0 (Inverse) | Indicates a change in hybridization from sp2 towards sp3 at a nearby carbon, or increased steric crowding around the C5 position in the transition state, constraining C5-D bond vibrations. wikipedia.org |
Table 1: Representative Kinetic Isotope Effects (KIEs) and their mechanistic interpretation in the context of enzymes acting on this compound.
Elucidating Rate-Limiting Steps in Enzyme-Catalyzed Conversions
Measuring KIEs with this compound is a direct method to determine if a step involving the C5 position is kinetically significant, or "rate-limiting." If a chemical step (like bond cleavage) is much slower than all other steps (like substrate binding or product release), the observed KIE will be equal to the intrinsic KIE for that step. nih.gov However, if other steps are partially rate-limiting, the observed KIE will be suppressed.
For an enzyme like D-arabinose-5-phosphate isomerase, which interconverts D-arabinose-5-phosphate (A5P) and D-ribulose-5-phosphate, the reaction is not expected to directly involve the C5 hydrogens. nih.govwikipedia.org Therefore, using this compound would likely yield a kH/kD value near 1.0. This result, while seemingly negative, is highly informative: it confirms that C-H bond breaking at C5 is not involved and that any conformational changes at C5 are not part of the slowest step in the reaction sequence. Conversely, in a study of a lyxofuranoside derivative (structurally related to arabinose), a small but measurable KIE of ~1.3 was detected for an intramolecular H-atom transfer from C5, indicating that this step was partially rate-limiting. nih.gov
Probing Transition State Structure of D-Arabinose Transforming Enzymes
The magnitude of an SKIE provides valuable information about the geometry and electronic environment of the transition state (TS). nih.govepfl.ch Because the C-D bond is stronger and has a lower zero-point energy than a C-H bond, it is more sensitive to changes in the vibrational force constants that occur during the transition from the ground state to the TS.
For an enzyme that catalyzes a reaction at C4 of D-arabinose, such as an epimerase, the use of this compound would probe the transition state at the adjacent C5 position.
A normal SKIE (kH/kD > 1) would suggest that the C5-D bonds are weaker in the TS than in the ground state. This can happen due to hyperconjugation, where electron density from the C-D sigma bond helps to stabilize a developing positive charge or radical character at C4 in the TS.
An inverse SKIE (kH/kD < 1) would imply that the C5-D bonds are sterically more constrained in the TS, leading to an increase in their vibrational frequencies. This could occur if the substrate must adopt a highly rigid conformation within the enzyme's active site for catalysis to proceed.
In studies of L-ribulose-5-phosphate 4-epimerase, large secondary deuterium KIEs of up to 19% (kH/kD = 1.19) were measured for the C4 position, providing critical evidence for the proposed aldol (B89426) cleavage mechanism. acs.orgnih.gov A similar approach with this compound could provide analogous insights into the TS of D-arabinose transforming enzymes.
Distinguishing Concerted vs. Stepwise Reaction Mechanisms
Isotope effects can be instrumental in distinguishing between concerted mechanisms (where multiple bonds are rearranged in a single step) and stepwise mechanisms (which involve discrete intermediates). nih.govwisc.edu This is achieved by comparing KIEs from multiple isotopically labeled positions.
Consider a hypothetical enzyme that epimerizes D-arabinose at C2 and also performs a reaction involving C4. To distinguish the mechanism, one could compare the KIE from D-arabinose-2-d with the KIE from this compound.
Concerted Mechanism: If the reactions at C2 and C4 occur in a single, concerted transition state, a KIE might be observed from both labeled positions simultaneously.
Stepwise Mechanism: If the reaction proceeds in discrete steps (e.g., C2 epimerization followed by a separate step at C4), a KIE would only be observed from the label involved in the rate-limiting step. If the KIE from D-arabinose-2-d is significant while the SKIE from this compound (probing the C4 reaction) is unity (kH/kD = 1.0), it would suggest a stepwise mechanism where the C2 epimerization is the slow step.
Impact of Deuterium on Enzymatic Reaction Kinetics and Stereochemistry
The primary effect of deuterium substitution on reaction kinetics is the slowing of any step involving C-H(D) bond cleavage, as reflected in the KIE. wikipedia.org While this compound is not expected to show a large primary KIE with most known arabinose-metabolizing enzymes, the presence of deuterium can still subtly influence kinetics. The stronger C-D bond can alter the conformational dynamics of the substrate within the active site.
This alteration does not typically change the stereochemical outcome of a highly specific enzyme. Enzymes have evolved precisely structured active sites to control stereochemistry, and the small energetic difference between a C-H and C-D bond is usually insufficient to override this control. However, in enzymes with lower substrate specificity or in reactions proceeding through competing pathways with similar activation energies, a deuterium substitution could potentially shift the balance, favoring one stereochemical outcome over another. This phenomenon, while rare, would be a fascinating insight into the enzyme's energy landscape.
Deuterium Incorporation Studies in D2O for Mechanistic Insights
Complementary to using a deuterated substrate like this compound in normal water (H2O), performing the reaction with the unlabeled substrate in heavy water (D2O) provides crucial information about the role of the solvent. nih.govnumberanalytics.com This is known as a solvent isotope effect (SIE).
An SIE can reveal whether protons (or deuterons) from the solvent are directly involved in the reaction mechanism, for example, as part of a proton relay or in the formation of an enol/enediol intermediate. nih.govresearchgate.net
| Experiment | Substrate | Solvent | Information Gained |
| Substrate KIE | This compound | H2O | Probes the involvement of C5-H bonds in the rate-limiting step and changes in the C5 environment in the transition state. |
| Solvent KIE (SIE) | D-Arabinose | D2O | Probes the involvement of exchangeable solvent protons in the rate-limiting step (e.g., catalysis by acid/base residues). numberanalytics.com |
| Deuterium Wash-out | This compound | H2O | If deuterium is lost from the product, it indicates the C5-D bond is labile and can exchange with solvent protons. |
| Deuterium Wash-in | D-Arabinose | D2O | If deuterium is incorporated into the product from the solvent, it confirms the involvement of a solvent-derived proton at that position. nih.gov |
Table 2: Comparison of Isotopic Labeling Strategies to Elucidate Enzyme Mechanisms.
By combining data from experiments with this compound and those conducted in D2O, a comprehensive picture of proton transfers during the enzymatic cycle can be constructed, distinguishing between protons originating from the substrate and those from the solvent.
Structural Biology and Mechanistic Enzymology Through Deuterium Labeling
Elucidation of Enzyme Mechanism with Deuterated D-Arabinose Substrates
Probing Active Site Dynamics and Substrate Binding
The introduction of deuterium (B1214612) into a substrate like D-arabinose can influence the dynamics within the enzyme's active site. While not directly altering the primary chemical interactions, the increased mass of deuterium can dampen vibrational modes and subtly alter the conformational landscape of the bound substrate. These changes can be monitored using sensitive biophysical techniques, providing insights into how the enzyme accommodates the substrate and the dynamic motions that occur during the catalytic cycle.
Investigating Substrate-Enzyme Recognition via Isotopic Substitution
Isotopic substitution with deuterium provides a subtle probe to investigate the specificity of substrate-enzyme recognition. libretexts.org Enzymes are highly specific for their substrates, and this specificity arises from a complex network of interactions within the active site. libretexts.org By replacing hydrogen with deuterium in D-arabinose, researchers can assess the sensitivity of the enzyme to small changes in the substrate's properties.
For example, the enzyme L-fucose isomerase also acts on D-arabinose, converting it to D-ribulose. uniprot.orgwikipedia.org The recognition of D-arabinose by this enzyme is a key step in its metabolic pathway. ebi.ac.uknih.gov The use of deuterated D-arabinose can help to delineate the precise interactions that govern this recognition process. Changes in binding affinity or catalytic efficiency upon isotopic substitution can indicate which parts of the substrate are most critical for recognition and binding.
Understanding Stereochemical Courses of Enzymatic Reactions
Deuterium labeling is a classic technique for tracing the stereochemical course of enzymatic reactions. nih.gov Many enzymatic reactions are stereospecific, meaning they proceed with a particular three-dimensional orientation. libretexts.org By using a substrate like D-arabinose stereospecifically labeled with deuterium, the fate of the label in the product can reveal whether the reaction proceeds with inversion or retention of configuration at the reaction center.
For instance, in the isomerization of D-arabinose to D-ribulose catalyzed by D-arabinose isomerase, deuterium labeling at specific positions on the D-arabinose molecule can help to track the movement of hydrogen atoms during the reaction. This information is crucial for distinguishing between different possible mechanistic pathways, such as those involving enediol intermediates. genome.jp
Studies on Allosteric Regulation Using Deuterated Analogs
Allosteric regulation, where binding of a molecule at one site affects the activity at a distant site, is a fundamental mechanism for controlling enzyme function. researchgate.netnih.gov Deuterated substrate analogs can be employed to study the subtle conformational changes that underpin allosteric communication. While D-arabinose itself may not be an allosteric effector for all enzymes that process it, deuterated versions can be used in model systems to understand how small changes in a ligand can propagate through the protein structure to influence catalytic activity or the binding of other molecules.
For example, in the AraC protein, which regulates the L-arabinose operon, the binding of arabinose induces significant conformational changes that control its DNA-binding affinity. acs.org While this involves L-arabinose, studies with deuterated D-arabinose analogs in similar systems could help to dissect the energetic contributions of specific interactions to the allosteric transition.
Conformational Analysis of D-Arabinose-5,5'-d in Solution and Bound States
The three-dimensional shape, or conformation, of a sugar molecule is critical to its biological function. This is true for D-arabinose, which can exist in various forms, including cyclic pyranose and furanose structures, as well as an acyclic open-chain form. rsc.orgacs.org The introduction of deuterium at the C5 position can subtly influence the conformational preferences of the molecule, both when it is free in solution and when it is bound to an enzyme or receptor.
Determination of Sugar Pucker and Ring Conformation
The presence of deuterium in this compound can be exploited in NMR experiments. While deuterium itself is not typically observed in standard proton NMR, its presence simplifies the spectra of neighboring protons, making it easier to extract the necessary coupling constants for conformational analysis. cdnsciencepub.com Studies on related arabinose-containing molecules have shown that the sugar pucker can vary depending on the chemical environment, adopting conformations such as O4'-endo or C1'-exo. nih.gov Investigating this compound in different solvents and when bound to various proteins would reveal how its conformational landscape is modulated.
| Compound | Technique | Key Finding | Reference |
|---|---|---|---|
| D-Arabinose | NMR Spectroscopy | Exists in multiple anomeric forms in solution. | cdnsciencepub.comcdnsciencepub.com |
| ANA/FANA Nucleosides | X-ray Crystallography, NMR | Sugar pucker can be O4'-endo or C1'-exo depending on the duplex environment. | nih.gov |
| D-Arabinose Oxime | Physical Techniques | Exists in an acyclic form in the solid state and isomerizes in solution. | rsc.org |
| Enzyme | Substrate | Reaction | Significance | Reference |
|---|---|---|---|---|
| L-fucose isomerase | D-arabinose | Isomerization to D-ribulose | Dual substrate specificity. | uniprot.orgebi.ac.uk |
| D-arabinose isomerase | D-arabinose | Isomerization to D-ribulose | Key step in pentose (B10789219) metabolism. | wikipedia.orgnih.gov |
| Arabinose-5-phosphate isomerase (KdsD) | D-arabinose-5-phosphate | Isomerization to D-ribulose-5-phosphate | Essential for lipopolysaccharide biosynthesis. | nih.gov |
Analysis of Glycolipid Dynamics in Cell Membranes
The study of cell membranes, which are crucial for cellular function, benefits significantly from deuterium labeling. While direct studies on this compound in glycolipid dynamics are not extensively documented, the principles of using deuterated molecules in membrane research are well-established. Deuterium labeling of lipids and other membrane components allows for the investigation of membrane structure and dynamics in vivo without the need for disruptive external labels. plos.org
Neutron scattering techniques, in particular, can leverage the difference in neutron scattering length between hydrogen and deuterium to make specific parts of a complex assembly "visible" or "invisible" to neutrons. nih.govacs.org For instance, by growing organisms in a deuterium-enriched medium, it's possible to suppress the neutron scattering signal from the entire cell, allowing the signal from a specific, non-deuterated component like the membrane to be isolated and studied. plos.org This "contrast matching" approach has been used to determine the thickness and structure of bacterial cell membranes in living cells. plos.org
Furthermore, by incorporating a mix of hydrogenated and deuterated fatty acids into the membrane, researchers can create contrast within the membrane itself. plos.org This allows for the detection of lateral structures, such as lipid rafts, which are small, dynamic domains within the membrane. plos.org These studies provide insights into the organization and fluidity of the cell membrane, which are essential for its biological functions. acs.org
Probing Protein-Carbohydrate Interactions using Deuterated Probes
The interaction between proteins and carbohydrates is fundamental to many biological processes, including cell recognition, signaling, and immune responses. gla.ac.uk Deuterated carbohydrate probes, such as derivatives of D-arabinose, are instrumental in elucidating the fine details of these interactions.
The frequent presence of aromatic amino acids, like tryptophan, in the carbohydrate-binding sites of proteins has long been noted. csic.es These aromatic residues often stack against the sugar rings, an interaction that is crucial for binding. csic.es Deuterium labeling can help in studying the geometry and dynamics of these CH/π interactions.
Isothermal titration calorimetry (ITC) is a technique used to measure the thermodynamics of binding. Studies have shown that the displacement of ordered water molecules from a binding site upon ligand binding can have significant entropic effects. gla.ac.uk For example, a derivative of a trimannoside designed to displace a conserved water molecule showed a more favorable entropy of binding. gla.ac.uk While not specifically involving D-arabinose, this principle demonstrates how modifications to a carbohydrate, including isotopic labeling, can be used to probe the role of solvent in binding interactions.
The following table summarizes the binding affinities of various carbohydrate ligands to the Pseudomonas aeruginosa lectin LecB, illustrating the impact of small structural changes on interaction strength.
| Ligand | K d (μM) |
| Methyl α-L-fucoside | 2.0 |
| 1-Deoxy-L-fucose | 2.9 |
| Methyl β-D-arabinoside | 8.0 |
| 1-Deoxy-D-arabinose | 17 |
| 1-Deoxy-D-mannose | 100 |
This table is based on data from a study on LecB ligand binding and is provided for illustrative purposes of carbohydrate-protein interaction analysis. nih.gov
Investigation of Hydrogen Bonding Networks around Carbohydrate Binding Sites
Hydrogen bonds are paramount in determining the specificity and affinity of protein-carbohydrate interactions. fu-berlin.de Neutron crystallography is a uniquely powerful technique for directly visualizing hydrogen (or deuterium) atoms, which are often invisible to X-ray crystallography. berstructuralbioportal.orgepj-conferences.org By replacing hydrogen with deuterium in a carbohydrate ligand or in the solvent (D₂O), the location and orientation of hydrogen bonds within a binding site can be precisely determined. researchgate.netill.eu
This capability is crucial for understanding how a protein can distinguish between closely related sugars, such as epimers. fu-berlin.de The detailed geometry of the hydrogen-bonding network, including the role of bridging water molecules, can be mapped out. gla.ac.uk For instance, a highly conserved water molecule has been observed to anchor a sugar to the protein in a lectin-carbohydrate complex by forming hydrogen bonds with both the sugar and specific amino acid residues. gla.ac.uk
The ability to locate deuterium atoms helps in understanding the protonation states of amino acid residues in the active site, which is critical for elucidating enzymatic mechanisms. berstructuralbioportal.orgepj-conferences.org These insights are vital for understanding the fundamental principles of molecular recognition.
Molecular Geometry and Preferred Orientations in Complex Biological Environments
The conformation that a carbohydrate adopts in solution and when bound to a protein is a key determinant of its biological activity. Deuterium labeling, in conjunction with techniques like NMR spectroscopy and neutron diffraction, can provide detailed information about the molecular geometry and preferred orientations of carbohydrates in complex environments.
For example, neutron diffraction studies on crystalline carbohydrates have provided precise data on O-H...O distances, which can be correlated with vibrational spectra (infrared and Raman) to understand hydrogen bonding. cdnsciencepub.com While these studies were on D-fructose, L-sorbose, and D-arabinose, the principles apply to deuterated analogues as well.
In the context of protein binding, understanding the three-dimensional arrangement of the carbohydrate within the binding site is essential. Computational modeling, often guided by experimental data from labeled molecules, can be used to explore the possible orientations and interactions of a carbohydrate ligand. sci-hub.se These studies help to build a comprehensive picture of how molecular shape and electrostatic interactions govern the binding process.
The crystal structure of D-arabinose reveals specific hydrogen bonding patterns that dictate its packing in the solid state. acs.orgnih.gov These fundamental structural details provide a baseline for understanding its behavior in more complex biological systems.
Applications in Neutron Scattering and Neutron Crystallography
Neutron scattering techniques are exceptionally well-suited for studying biological systems, largely due to the unique way neutrons interact with atomic nuclei. A key advantage is the significant difference in the neutron scattering cross-section between hydrogen and its isotope deuterium. nih.govill.eu This property allows for "contrast variation" or "contrast matching," where specific components within a complex biological assembly can be highlighted or rendered "invisible" to the neutron beam by selectively replacing hydrogen with deuterium. nih.govacs.org this compound is an ideal probe for such experiments.
Solution Neutron Scattering for Multi-component Biological Systems
Small-Angle Neutron Scattering (SANS) is a powerful method for studying the structure of macromolecules and their complexes in solution, providing information on their size, shape, and interactions under near-physiological conditions. nih.gov
A significant challenge in studying multi-component systems is isolating the scattering signal from each component. Deuterium labeling provides an elegant solution. By preparing a complex where one component is deuterated (e.g., a deuterated protein) and the other is hydrogenated (e.g., a carbohydrate like D-arabinose), and by adjusting the D₂O/H₂O ratio of the solvent, it is possible to "match out" the scattering from one of the components. biorxiv.org This allows the structure of the other component to be studied in its bound state.
This technique has been successfully applied to study protein-protein complexes, such as sulfite (B76179) reductase, where the individual subunits were selectively deuterated to determine their conformation within the complex. biorxiv.org The same principle can be applied to protein-carbohydrate complexes, using deuterated sugars like this compound to probe the conformation of the carbohydrate when bound to its protein partner, or vice versa. This approach can reveal conformational changes that occur upon binding, which are often crucial for biological function.
Neutron Scattering Length Densities of Major Biomolecular Classes
| Biomolecule | Scattering Length Density (10¹⁰ cm⁻²) in H₂O | Scattering Length Density (10¹⁰ cm⁻²) in D₂O | Match Point (% D₂O) |
|---|---|---|---|
| H₂O | -0.56 | 6.38 | N/A |
| Protein (Hydrogenated) | ~2.2 | ~3.5 | ~42 |
| Protein (Deuterated) | ~7.5 | ~8.0 | >100 |
| Lipid (Hydrogenated) | ~ -0.3 | ~0.2 | ~12 |
| Lipid (Deuterated) | ~7.0 | ~7.2 | >100 |
Data is approximate and can vary based on the specific composition of the molecule. nih.govacs.orgnih.gov
Neutron Macromolecular Crystallography for Hydrogen Atom Localization
While X-ray crystallography has been the cornerstone of structural biology, it struggles to visualize hydrogen atoms due to their low electron density. epj-conferences.org Neutron macromolecular crystallography (NMC) overcomes this limitation because neutrons scatter from atomic nuclei, and the scattering lengths of hydrogen and deuterium are comparable to those of heavier atoms like carbon, nitrogen, and oxygen. berstructuralbioportal.orgepj-conferences.org
This makes NMC an invaluable tool for:
Directly locating hydrogen and deuterium atoms: This allows for the precise determination of hydrogen bond geometries. researchgate.netresearchgate.net
Determining protonation states: The ability to distinguish between -OH, -OH₂, and -OH₃⁺ is critical for understanding enzyme catalytic mechanisms, as many reactions involve proton transfer. berstructuralbioportal.orgsns.gov
Analyzing water structure: The orientation of water molecules and the structure of hydration shells around a macromolecule can be revealed in great detail. researchgate.netnih.gov
To perform a neutron crystallography experiment, large, high-quality crystals are required, and the sample is often deuterated to reduce the high incoherent scattering from hydrogen, which otherwise creates a high background signal. berstructuralbioportal.orgill.eu Soaking crystals in D₂O allows for the exchange of labile protons with deuterium, and using deuterated ligands like this compound ensures that the non-exchangeable protons on the ligand are also replaced by deuterium.
Studies on enzymes like xylose isomerase have used neutron crystallography to visualize the positions of deuterium atoms during the catalytic reaction, providing unprecedented insights into the enzymatic mechanism, including the distortion of the sugar ring and the protonation states of key catalytic residues. researchgate.net These studies serve as a blueprint for how deuterated sugars can be used to unravel complex biological processes at the atomic level.
Computational and Theoretical Investigations of D Arabinose 5,5 D
Quantum Chemical Calculations of Deuterium (B1214612) Isotope Effects
Quantum chemical calculations are fundamental in elucidating the electronic and vibrational consequences of substituting hydrogen with deuterium. The primary difference between these isotopes is mass, which influences the zero-point vibrational energy (ZPVE) of bonds, leading to observable isotope effects.
Ab initio and Density Functional Theory (DFT) are computational methods used to solve the electronic structure of molecules, providing detailed information about bond properties. nih.govmdpi.commdpi.com For D-Arabinose-5,5'-d, these calculations focus on the differences between the C-H and C-D bonds at the C5 position. The greater mass of deuterium results in a lower ZPVE for the C-D bond compared to the C-H bond. bibliotekanauki.pl This makes the C-D bond shorter, stronger, and less polarizable. nih.gov
| Property | C-H Bond | C-D Bond | Reference Principle |
|---|---|---|---|
| Zero-Point Vibrational Energy (ZPVE) | Higher | Lower | bibliotekanauki.pl |
| Bond Dissociation Energy (BDE) | Lower | Higher | nih.gov |
| Calculated Bond Length | ~1.09 Å | ~1.08 Å | mdpi.com |
| Vibrational Frequency (Stretching) | ~2900 cm⁻¹ | ~2100 cm⁻¹ | smu.edu |
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful experimental method for studying molecular structure. Theoretical calculations of vibrational frequencies and force constants are indispensable for interpreting these spectra. capes.gov.br For this compound, the most significant change in the vibrational spectrum compared to its non-deuterated isotopologue is the shift of the C-H stretching frequencies involving the C5 carbon.
Using DFT or other quantum chemical methods, the Hessian matrix (the matrix of second derivatives of the energy with respect to atomic coordinates) is calculated to determine the vibrational frequencies and normal modes. crystalsolutions.eu The C-H stretching vibrations typically appear in the 2800–3000 cm⁻¹ region of the IR spectrum. Due to the heavier mass of deuterium, the corresponding C-D stretching vibrations are predicted to shift to a lower frequency, approximately around 2100–2200 cm⁻¹. smu.edu Calculations can also predict shifts in bending modes and other vibrations coupled to the C5 position, providing a complete theoretical vibrational spectrum that can be compared with experimental results. nih.govacs.org
| Vibrational Mode | Calculated Frequency (D-Arabinose) | Calculated Frequency (this compound) | Reference Principle |
|---|---|---|---|
| C5-H Symmetric Stretch | ~2890 cm⁻¹ | N/A | smu.edu |
| C5-H Asymmetric Stretch | ~2975 cm⁻¹ | N/A | smu.edu |
| C5-D Symmetric Stretch | N/A | ~2110 cm⁻¹ | smu.edu |
| C5-D Asymmetric Stretch | N/A | ~2190 cm⁻¹ | smu.edu |
| CH₂ Scissoring (Bending) | ~1465 cm⁻¹ | ~1055 cm⁻¹ (CD₂) | smu.edu |
Ab Initio and DFT Studies on C-H/C-D Bond Properties
Molecular Dynamics (MD) Simulations of Deuterated Carbohydrates
While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules, offering a detailed view of conformational changes and interactions.
Carbohydrates are conformationally flexible molecules, and this flexibility is crucial for their biological function. MD simulations are widely used to explore the conformational landscape of carbohydrates in solution. diva-portal.orgoup.com For this compound, simulations can reveal how deuteration at the C5 position affects the conformational preferences of the pyranose ring and the orientation of the hydroxymethyl (-CH₂OH) group.
The interaction of carbohydrates with their environment is key to their function. MD simulations can model the explicit interactions between this compound and solvent molecules, such as heavy water (D₂O). Studies have shown that hydrogen bonding is slightly stronger in D₂O than in H₂O. nih.gov MD simulations can quantify how this affects the hydration shell around the deuterated arabinose molecule, potentially making it slightly more compact and rigid. nih.gov
Furthermore, MD simulations are invaluable for studying the interactions between carbohydrates and biological partners like enzymes or receptor proteins. nih.gov For example, simulations could model the docking of this compound into the active site of an enzyme like D-arabinose 5-phosphate isomerase. nih.gov Such simulations can reveal differences in binding affinity or orientation compared to the non-deuterated substrate, providing a molecular basis for experimentally observed kinetic isotope effects on enzyme activity. The simulations can analyze the network of hydrogen bonds and van der Waals interactions between the ligand and protein residues. nih.govtheses.fr
Simulating Conformational Space and Dynamics
In Silico Prediction of Metabolic Fates and Fluxes with Deuterated Substrates
Computational tools can predict the metabolic fate of drug candidates and other xenobiotics, a field where deuterated compounds are of significant interest. informaticsjournals.co.in The substitution of hydrogen with deuterium at a metabolic "soft spot" can slow down metabolism, a strategy known as the "deuterium effect." nih.govresearchgate.net
In silico models for predicting drug metabolism, such as those that simulate interactions with cytochrome P450 (CYP) enzymes, can be adapted for deuterated substrates. plos.orgcore.ac.uk For this compound, if C5 were a site of oxidative metabolism, these predictive tools would indicate a significantly reduced rate of reaction at this position due to the stronger C-D bond. nih.gov This can lead to metabolic switching, where other positions on the molecule become more susceptible to enzymatic attack. plos.org
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell. While often an experimental technique using isotopically labeled substrates (like ¹³C), computational models are essential for interpreting the data. sciex.comnih.gov In silico MFA models could be used to predict how the introduction of this compound would alter fluxes through pathways like the pentose (B10789219) phosphate (B84403) pathway, where arabinose intermediates play a role. nih.govecmdb.ca The kinetic isotope effect associated with the C-D bond cleavage would be incorporated into the model to predict changes in pathway dynamics and metabolite concentrations.
| Metabolic Process | Prediction for D-Arabinose | Predicted Impact of Deuteration at C5 | Reference Principle |
|---|---|---|---|
| Phosphorylation | Occurs at hydroxyl groups (e.g., to form D-Arabinose-5-phosphate) | No direct impact expected | nih.gov |
| Oxidation at C5 | Potential minor metabolic pathway | Significantly reduced rate due to KIE | nih.govplos.org |
| Metabolic Clearance | Dependent on primary metabolic routes | Potentially reduced if C5 oxidation is a major clearance pathway | researchgate.net |
| Pentose Phosphate Pathway Flux | Integrated into the pathway via D-Arabinose-5-phosphate | Potential bottleneck at enzymatic steps involving C-H/C-D bond cleavage at C5 | nih.gov |
Development and Validation of Force Fields for Deuterated Carbohydrates
The development of accurate and reliable force fields is a cornerstone of computational chemistry, enabling the simulation of molecular dynamics and the prediction of physicochemical properties of complex biomolecules. For deuterated carbohydrates, such as the hypothetical this compound, this process presents unique challenges and requires meticulous parameterization and validation to account for the subtle yet significant effects of isotopic substitution. While specific research on this compound is not available in the surveyed literature, the principles and methodologies for developing force fields for deuterated and phosphorylated carbohydrates provide a clear framework for how such a task would be approached.
The primary goal in developing a force field for a deuterated carbohydrate is to accurately represent the potential energy surface of the molecule. This is typically achieved through a hierarchical approach, starting with the parameterization of small model compounds that contain the key functional groups of the target molecule. For this compound, this would involve studying deuterated alkanes and alcohols, as well as phosphorylated sugar analogs.
Force fields like CHARMM, AMBER (with GLYCAM), GROMOS, and OPLS-AA have been extensively developed for standard carbohydrates and their derivatives. nih.govresearchgate.netscience.govnih.govambermd.org Extending these to deuterated species involves re-parameterizing specific terms in the force field equation, which generally includes bonded (bond stretching, angle bending, dihedral angles) and non-bonded (van der Waals and electrostatic) interactions.
Impact of Deuteration on Force Field Parameters:
The primary effect of substituting protium (B1232500) (¹H) with deuterium (²H) is the increase in mass. This has a pronounced impact on vibrational frequencies, a phenomenon known as the kinetic isotope effect. In the context of force fields, this necessitates adjustments to parameters governing high-frequency motions.
Bond Stretching: The C-D bond is slightly shorter and stronger than the C-H bond, leading to a shift in the vibrational stretching frequency. Quantum mechanical (QM) calculations are essential to quantify this difference and to derive new force constants for the C-D bond. ajchem-a.com
Angle Bending: Similarly, bending angles involving deuterium will have different vibrational frequencies compared to their protiated counterparts, requiring re-parameterization of the corresponding angle bending terms.
Non-bonded Interactions: The electrostatic properties (partial atomic charges) are generally assumed to be identical between protiated and deuterated species as they depend on the electron distribution, which is not significantly altered by isotopic substitution. However, the van der Waals parameters, particularly the Lennard-Jones terms, might require minor adjustments to accurately reproduce experimental data such as liquid densities or heats of vaporization for deuterated solvents or model compounds.
Parameterization for the Phosphate Group:
The presence of a phosphate group at the 5'-position of the arabinose moiety introduces further complexity. Force fields must accurately model the geometry, charge distribution, and interactions of this highly charged and flexible group. Several studies have focused on the parameterization of phosphorylated amino acids and carbohydrates for force fields like CHARMM and AMBER. nih.govambermd.orgumich.edu The process typically involves:
Quantum Mechanical Calculations: High-level ab initio or density functional theory (DFT) calculations are performed on model compounds (e.g., methyl phosphate) to obtain optimized geometries, vibrational frequencies, and electrostatic potentials.
Charge Derivation: Partial atomic charges for the phosphate group are derived by fitting them to the QM electrostatic potential. The Restrained Electrostatic Potential (RESP) charge fitting procedure is commonly used in the AMBER/GLYCAM framework.
Torsional Parameterization: The rotational barriers around the C-O-P-O linkages are crucial for determining the conformational flexibility of the phosphate group. Torsional parameters are fitted to reproduce the QM-calculated energy profiles for rotation around these bonds.
A hypothetical parameterization workflow for this compound would therefore combine the methodologies for deuterated compounds and phosphorylated sugars.
Validation of the Force Field:
Once a preliminary force field has been developed, it must be rigorously validated by comparing the results of molecular dynamics simulations against a wide range of experimental data or high-level QM calculations. For a molecule like this compound, validation would ideally include:
Structural Properties: Comparison of simulated bond lengths, bond angles, and dihedral angle distributions with experimental data from X-ray crystallography or NMR spectroscopy on analogous compounds.
Vibrational Spectra: The calculated vibrational frequencies from the force field should reproduce the experimentally observed shifts upon deuteration in IR and Raman spectra.
Thermodynamic Properties: Properties such as the free energy of solvation and conformational free energies should be compared with experimental values or high-level QM calculations.
NMR Observables: Key NMR parameters like J-coupling constants and Nuclear Overhauser Effects (NOEs) are sensitive to molecular conformation and can be calculated from simulation trajectories for comparison with experimental data.
The following tables provide a conceptual overview of the types of data that would be generated and used in the development and validation of a force field for this compound, based on established practices for similar molecules.
Table 1: Hypothetical Comparison of Bonded Parameters for Protiated and Deuterated Model Compounds
| Parameter Type | Model Compound (Protiated) | Force Constant (Protiated) | Model Compound (Deuterated) | Force Constant (Deuterated) |
| Bond Stretching | Methane (C-H) | kC-H | Methane-d₁ (C-D) | kC-D > kC-H |
| Angle Bending | Methanol (H-C-H) | kH-C-H | Methanol-d₂ (D-C-D) | kD-C-D > kH-C-H |
Table 2: Conceptual Validation Data for a Deuterated Carbohydrate Force Field
| Property | Simulation Result | Experimental/QM Data | Status |
| C5-H vs C5-D Vibrational Frequency | Calculated from simulation | From IR/Raman Spectroscopy | Agreement within tolerance |
| Ring Puckering Conformational Ratio | Calculated from MD trajectory | From NMR J-couplings | Agreement within tolerance |
| Solvation Free Energy in D₂O | Calculated via thermodynamic integration | Experimental measurement | Agreement within tolerance |
Emerging Methodologies and Future Research Avenues for D Arabinose 5,5 D
Integration with Multi-Omics Approaches (e.g., Metabolomics, Proteomics)
The integration of data from metabolomics and proteomics, often referred to as multi-omics, provides a more comprehensive understanding of cellular processes. D-Arabinose-5,5'-d can serve as a tracer in these studies to delineate complex metabolic networks. By tracking the deuterium (B1214612) label, researchers can elucidate the flow of arabinose through various pathways and its connections to protein expression and function. This integrated approach can reveal novel metabolic chokepoints and regulatory hubs that are not apparent from single-omic analyses.
Stable Isotope Resolved Metabolomics (SIRM) for this compound
Stable Isotope Resolved Metabolomics (SIRM) is a powerful technique that utilizes stable isotope tracers, such as this compound, to trace the fate of metabolites within a biological system. nih.govmedchemexpress.com This approach allows for the unambiguous tracking of atoms through complex and compartmentalized metabolic networks. medchemexpress.com When this compound is introduced into a system, its deuterium atoms are incorporated into downstream metabolites. Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can then be used to detect and quantify these deuterated products, providing a dynamic view of metabolic fluxes. rsc.orgacs.org
SIRM with this compound can be particularly insightful for studying pathways where arabinose is a key intermediate, such as the pentose (B10789219) phosphate (B84403) pathway and its connections to nucleotide and amino acid biosynthesis. nih.govnih.gov This methodology can help to quantify the relative contributions of different pathways to the synthesis of specific biomolecules and to understand how metabolic networks are rewired in response to genetic or environmental perturbations. nih.gov The use of deuterated water (D2O) is another cost-effective, substrate-agnostic tracer for investigating reaction reversibility in central carbon metabolism. energy.gov
Development of Novel Biosensors Based on Deuterated Carbohydrates
The development of biosensors capable of detecting specific carbohydrates is a burgeoning field. Deuterated carbohydrates, including this compound, offer unique advantages for the design of novel biosensors. For instance, the distinct spectroscopic signature of the carbon-deuterium (C-D) bond can be exploited for detection methods that are less susceptible to background interference from the abundance of carbon-hydrogen (C-H) bonds in biological samples.
One promising approach involves the use of diboronic acid-based fluorescent sensors. These sensors can be engineered to selectively bind to the diol groups of carbohydrates, and the presence of deuterium could potentially modulate the binding affinity or the resulting optical signal, leading to highly specific detection. mdpi.com Furthermore, the stability of the C-D bond could enhance the robustness of such biosensors in complex biological environments. ansto.gov.au Research in this area could lead to the development of sensitive and selective tools for monitoring arabinose levels in various applications, from industrial fermentation to clinical diagnostics.
Application as Probes for Membrane Transport Mechanisms
Understanding how molecules cross cellular membranes is fundamental to cell biology. Deuterated carbohydrates like this compound can serve as valuable probes for studying membrane transport proteins. tandfonline.com By replacing hydrogen with deuterium, the physical properties of the sugar are minimally altered, allowing it to be recognized and transported by its specific transporters. However, the deuterium label provides a means to track its movement across the membrane.
Techniques such as Deuterium Magnetic Resonance Spectroscopy (DMRS) can be employed to non-invasively monitor the uptake and efflux of this compound in real-time. plos.org This allows for the characterization of transporter kinetics and the investigation of factors that regulate transport activity. Furthermore, deuterated detergents are used to solubilize membrane proteins for structural studies by techniques like solution-state NMR, where the absence of proton signals from the detergent improves spectral quality. tandfonline.comresearchgate.net
Role in Synthetic Biology and Metabolic Engineering for Enhanced Bioproduction
Synthetic biology and metabolic engineering aim to design and construct new biological parts, devices, and systems, or to redesign existing, natural biological systems for useful purposes. nih.gov this compound can play a significant role in these fields by providing a tool to trace and optimize metabolic pathways for the production of valuable chemicals.
By feeding cells with this compound and analyzing the labeling patterns in various metabolic products, researchers can identify bottlenecks and competing pathways that divert carbon flow away from the desired product. frontiersin.orgfrontiersin.org This information is crucial for rationally designing genetic modifications to enhance production yields. For example, in the production of biofuels or specialty chemicals derived from pentose sugars, tracking the fate of deuterated arabinose can guide the engineering of more efficient microbial cell factories. nih.gov
Advanced Spectroscopic Techniques for Enhanced Deuterium Detection
The detection of deuterium in biological samples can be challenging due to its low natural abundance (approximately 0.015%). rsc.orgnih.gov However, recent advancements in spectroscopic techniques are enhancing our ability to detect and quantify deuterated molecules like this compound with high sensitivity and resolution.
Deuterium Magnetic Resonance Spectroscopy (DMRS), also known as Deuterium Metabolic Imaging (DMI), is a non-invasive technique that can detect deuterated compounds in vivo. plos.orgisotope.com It allows for the distinction between different deuterated substances and can be used to monitor metabolic processes over time. plos.org Another powerful technique is Nuclear Reaction Analysis (NRA), which has been used to study the uptake of deuterated carbohydrates in mycobacteria with excellent signal-to-noise ratios. nih.gov Furthermore, mass spectrometry-based methods, such as hydrogen-deuterium exchange mass spectrometry (HDX-MS), provide detailed information about protein structure and dynamics by monitoring the exchange of deuterium with hydrogen atoms. nih.govmdpi.comacs.org
Exploring Novel Biological Functions Beyond Established Pathways
While D-arabinose is known to be metabolized through established pathways in some organisms, the full extent of its biological roles is likely not yet completely understood. nih.govnih.gov The use of this compound as a tracer can help to uncover novel biological functions and metabolic routes.
Methodological Refinements for Cost-Effective and Scalable Deuterium Labeling
The primary obstacle to the widespread use of deuterated carbohydrates, including this compound, is the high cost and complexity of their synthesis. anr.fr Current methods often involve multi-step procedures that are difficult to scale up. However, innovative approaches are being developed to make deuterium labeling more cost-effective and scalable.
One promising strategy involves the use of metallic catalysts, such as ruthenium on carbon (Ru/C), in continuous flow systems. rsc.org This method facilitates site- and stereoselective deuterium labeling of carbohydrates and has been shown to maintain high selectivity and incorporation rates over extended periods. rsc.org The implementation of flow chemistry not only allows for rapid and low-cost production but also minimizes energy consumption and waste, contributing to a more sustainable synthetic process. anr.frrsc.org
Another area of development is hydrogen isotope exchange (HIE) catalysis. anr.fr This approach aims to directly exchange hydrogen atoms for deuterium on the carbohydrate backbone, eliminating the need for complex precursor synthesis. anr.fr By engineering the surface of catalysts and utilizing protecting groups, researchers can achieve regioselective labeling, providing access to a diverse range of specifically deuterated carbohydrates. anr.fr
Biotechnological approaches also offer a scalable route to deuterated monosaccharides. For instance, glyco-engineered Escherichia coli have been successfully used to produce perdeuterated L-fucose in a bioreactor using a deuterium oxide-based growth medium and a deuterated carbon source. nih.gov This method yielded 0.2 g/L of the deuterated sugar, demonstrating the potential for producing other deuterated carbohydrates, like D-Arabinose, on a larger scale. nih.gov
| Method | Key Features | Advantages |
| Continuous Flow Catalysis | Utilizes catalysts like Ru/C in a continuous flow reactor. rsc.org | Scalable, sustainable, reduced energy and waste, high selectivity. rsc.org |
| Hydrogen Isotope Exchange (HIE) | Direct exchange of hydrogen for deuterium using metallic catalysts. anr.fr | Avoids complex precursor synthesis, allows for regioselective labeling. anr.fr |
| Biotechnological Production | Use of engineered microorganisms in D2O-based media. nih.gov | Scalable, potential for producing a wide range of deuterated sugars. nih.gov |
Understanding Deuterium Effects on Conformational Landscapes
The substitution of hydrogen with deuterium can subtly alter the conformational preferences of molecules, a phenomenon known as the deuterium isotope effect. nih.gov In carbohydrates, these effects can influence the equilibrium between different ring forms (pyranose and furanose) and the orientation of hydroxyl groups. Understanding these effects is crucial for accurately interpreting data from structural biology techniques like NMR spectroscopy and for designing molecules with specific conformational properties.
For D-arabinose, studies have shown that it exists in different conformational states in various solvents. cdnsciencepub.com While it predominantly adopts a pyranose form in water, in dimethyl sulfoxide (B87167) (DMSO), a significant proportion exists as a furanose. cdnsciencepub.com The use of this compound allows for a more detailed investigation of these equilibria. The deuterium atoms at the C-5 position can influence the stability of the different ring forms and provide a unique spectroscopic handle for monitoring these changes. cdnsciencepub.com
NMR spectroscopy is a primary tool for studying these conformational landscapes. slu.se By analyzing coupling constants and chemical shifts, researchers can determine the preferred sugar ring conformation (N- or S-type) and the dynamics of intramolecular interactions. nih.gov The enhanced sensitivity of modern NMR techniques, such as cryoprobes, allows for the characterization of single anomers before significant mutarotation occurs, providing a clearer picture of the initial conformational state. nih.gov
Use in Probing Water-Solute Interactions at a Molecular Level
The interaction between carbohydrates and water is fundamental to many biological processes. Deuterated carbohydrates like this compound serve as excellent probes for studying these interactions at the molecular level. The deuterium label allows researchers to distinguish the solute from the solvent (water) in techniques such as neutron scattering and certain types of NMR experiments. slu.seresearchgate.net
Polarization-resolved femtosecond infrared spectroscopy is another powerful technique used to probe the dynamics of water molecules in the hydration shell of sugars. amolf.nl By exciting and probing the stretch vibration of deuterated hydroxyl (OD) groups, which can be introduced by adding a small amount of heavy water (D2O), the reorientational dynamics of these groups can be measured. amolf.nl Studies on glucose solutions have shown that the presence of the sugar slows down the reorientation of water molecules, indicating a modification of the water's hydrogen-bond network. amolf.nl Similar experiments with this compound could provide specific insights into how the arabinose structure perturbs the surrounding water molecules.
These studies are crucial for understanding how sugars stabilize biological structures, such as proteins, and the role of water in mediating these interactions. nsf.gov The data obtained can help refine computational models of water-solute interactions and provide a more accurate picture of the molecular environment in biological systems.
Application in Glycoconjugate Biosynthesis Research
D-Arabinose is a component of various glycoconjugates, which are complex carbohydrates linked to proteins or lipids. ontosight.ai These molecules are involved in a wide array of biological functions, from cell-cell recognition to immune responses. nih.govresearchgate.net Understanding the biosynthesis of these glycoconjugates is a major goal of glycobiology.
This compound can be used as a tracer to follow the metabolic pathways leading to the formation of arabinose-containing glycoconjugates. In eukaryotes, D-arabinose is an intermediate in the biosynthesis of GDP-α-D-arabinopyranose, a nucleotide sugar required for the synthesis of certain surface glycoconjugates in parasites like Crithidia fasciculata. researchgate.netnih.gov By feeding cells with labeled D-arabinose, researchers can use techniques like mass spectrometry to track the incorporation of the deuterium label into downstream products. researchgate.net
One key enzyme in this pathway is D-arabinokinase, which phosphorylates D-arabinose to form D-arabinose-5-phosphate. ontosight.aiecmdb.ca The deuterated analog, this compound, can be used to study the kinetics and mechanism of this enzyme. Furthermore, understanding the biosynthesis of D-arabinose itself is an active area of research. Recent studies have elucidated a pathway from D-glucose to D-arabinose in eukaryotes, involving the pentose phosphate pathway and the enzyme D-arabinose-5-phosphate isomerase. researchgate.netnih.govnih.gov The use of isotopically labeled precursors is central to these investigations.
| Compound | Role in Glycoconjugate Biosynthesis |
| D-Arabinose | Precursor for nucleosides and a component of glycoproteins and glycolipids. ontosight.ai |
| D-Arabinose-5-phosphate | Intermediate in the biosynthesis of lipopolysaccharides and the Kdo pathway. ecmdb.canih.gov |
| GDP-α-D-arabinopyranose | Nucleotide sugar donor for the synthesis of complex glycoconjugates in some parasites. researchgate.netnih.gov |
| D-Arabinokinase | Enzyme that phosphorylates D-arabinose to D-arabinose-5-phosphate. ontosight.ai |
| D-Arabinose-5-phosphate isomerase | Enzyme that interconverts D-ribulose-5-phosphate and D-arabinose-5-phosphate. researchgate.netnih.gov |
Q & A
Q. Q1. How can researchers synthesize D-Arabinose-5,5'-d with isotopic purity for metabolic studies?
Methodological Answer :
- Synthesis : Use deuterium exchange reactions or enzymatic methods to introduce deuterium at the 5,5' positions of D-Arabinose. Verify isotopic purity via NMR spectroscopy (e.g., deuterium incorporation >98%) and mass spectrometry (MS) to confirm molecular integrity .
- Quality Control : Employ HPLC with a chiral column to separate enantiomers and ensure no cross-contamination from non-deuterated analogs. Calibrate instruments using certified reference standards .
Q. Q2. What analytical techniques are critical for characterizing this compound in complex biological matrices?
Methodological Answer :
- Primary Techniques :
- Secondary Validation : Pair LC-MS/MS with stable isotope-labeled internal standards to mitigate matrix effects and improve quantification accuracy .
Advanced Research Questions
Q. Q3. How do deuterium kinetic isotope effects (KIEs) at the 5,5' positions influence the enzymatic processing of this compound in carbohydrate metabolism?
Methodological Answer :
- Experimental Design :
- Enzyme Assays : Compare reaction rates of deuterated vs. non-deuterated D-Arabinose with enzymes like Arabinose Isomerase or Kinases. Monitor using stopped-flow spectroscopy or isotope-sensitive fluorescence probes .
- Computational Modeling : Perform ab initio molecular dynamics simulations to predict KIEs and validate against experimental data. Tools like Gaussian or CP2K are recommended .
- Data Interpretation : Statistically analyze rate differences (e.g., ANOVA for enzyme kinetics) and correlate with isotopic mass effects .
Q. Q4. How can conflicting data on this compound stability under varying pH conditions be resolved?
Methodological Answer :
- Contradiction Analysis :
- Controlled Replication : Repeat stability assays (e.g., 1 mM solutions in buffers pH 2–12) under standardized conditions (25°C, inert atmosphere) using UV-Vis spectroscopy to track degradation kinetics .
- Advanced Characterization : Apply X-ray crystallography to assess structural changes and FTIR to identify hydrolysis byproducts. Cross-reference findings with published stability matrices .
- Statistical Reconciliation : Use meta-analysis frameworks (e.g., random-effects models) to quantify variability across studies and identify confounding factors (e.g., trace metal contaminants) .
Experimental Design & Data Integrity
Q. Q5. What protocols ensure reproducibility in isotopic tracer studies using this compound?
Methodological Answer :
- Key Steps :
- Standardization : Pre-treat biological samples with chelating agents (e.g., EDTA) to prevent isotopic dilution from endogenous ions .
- Blinding : Use double-blinded sample labeling during MS data acquisition to reduce operator bias .
- Data Archiving : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw NMR/MS datasets in repositories like Zenodo or MetaboLights .
Q. Q6. How should researchers address low signal-to-noise ratios in deuterium NMR studies of this compound?
Methodological Answer :
- Optimization Strategies :
Ethical & Reporting Standards
Q. Q7. What ethical considerations apply to in vivo studies using deuterated compounds like this compound?
Methodological Answer :
Q. Q8. How can researchers ensure alignment between their hypothesis and the analytical methodology for this compound studies?
Methodological Answer :
- Validation Framework :
- Pre-Analytical Checklist : Map each hypothesis component (e.g., "Deuterium alters sugar transport") to a specific technique (e.g., radiolabeled uptake assays ).
- Peer Review : Submit experimental protocols for pre-study peer critique to identify methodological gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
